molecular formula C8H11Cl3O2 B8736016 1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate CAS No. 25790-41-4

1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate

Cat. No. B8736016
CAS RN: 25790-41-4
M. Wt: 245.5 g/mol
InChI Key: ZFIHZJPVRVOBFF-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate is a useful research compound. Its molecular formula is C8H11Cl3O2 and its molecular weight is 245.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

25790-41-4

Product Name

1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate

Molecular Formula

C8H11Cl3O2

Molecular Weight

245.5 g/mol

IUPAC Name

(1,1,1-trichloro-4-methylpent-4-en-2-yl) acetate

InChI

InChI=1S/C8H11Cl3O2/c1-5(2)4-7(8(9,10)11)13-6(3)12/h7H,1,4H2,2-3H3

InChI Key

ZFIHZJPVRVOBFF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(Cl)(Cl)Cl)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50.0 g. (0.246 moles) of 1,1,1-trichloro-2-hydroxy-4-methyl-4-pentene are admixed with 30.1 g. (0.295 moles) of acetic anhydride, whereupon 3 drops of a concentrated sulfuric acid solution are added to the mixture, which is then stirred for 10 minutes. 1,1,1-trichloro-2-acetoxy-4-methyl-4-pentene is obtained in the reaction which can be detected by t.l.c. measurement (Merck Art. No. 5715 analytical sheet, benzene; Rf for the starting material: 0.34, Rf for the acetylated product: 0.66). The reaction mixture obtained and 123 ml. of a 2 N aqueous sodium hydrogensulfate solution are simultaneously added to a suspension of 32.2 g. (0.492 moles) of zinc powder in 200 ml. of methanol in 10 minutes, under vigorous stirring, while keeping the reaction vessel on a water bath of 10°-15°C. When the addition is complete, the mixture is stirred for another 5 minutes, whereupon the solids are filtered off.
Quantity
0.246 mol
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reactant
Reaction Step One
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0.295 mol
Type
reactant
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0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

50 g. (0.246 moles) of 1,1,1-trichloro-2-hydroxy-4-methyl-4-pentene are admixed with 30.1 g. (0.295 moles) of acetic anhydride. To the mixture 2.5g. (0.025 moles) of concentrated sulfuric acid are added in 10 minutes and the mixture is stirred for 10 minutes. 1,1,1-trichloro-2-acetoxy-4-methyl-4-pentene is obtained as shown by thin layer chromatography (Merck Art. No. 5715, benzene, Rf for starting compound: 0.4 and Rf for the acetylated product: 0.63).
Quantity
0.246 mol
Type
reactant
Reaction Step One
Quantity
0.295 mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
2.5 g
Type
reactant
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Quantity
0.025 mol
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reactant
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Synthesis routes and methods III

Procedure details

A solution of 1,1,1-trichloro-2-hydroxy-4-methyl-4-pentene (65 g) in pyridine (100 ml) was heated with acetic anhydride (65 ml) at 100° C. for 3 hours. The reaction mixture was poured into water (600 ml) and the resulting solution extracted with ether (3×200 ml). The combined other phases were dried over MgSO4 and the ether was evaporated. Distillation and re-distillation yielded 71.4 g (91%) of 1,1,1-trichloro-2-acetoxy-4-methyl-4-pentene. B.p. 92°-96° C./11 mm Hg.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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